[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester
Description
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted with a hydroxyethoxy group at the 6-position and a pinacol-protected boronic acid moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl structures in medicinal chemistry and materials science . The pinacol ester group enhances stability against hydrolysis compared to free boronic acids, making it advantageous for storage and handling . Its structural uniqueness lies in the combination of a polar hydroxyethoxy side chain and the boronic ester, which influences solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(15-9-10)17-8-7-16/h5-6,9,16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVZAXKVXXNVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Bromo-2-(2-hydroxyethoxy)pyridine
The hydroxyethoxy side chain is introduced via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling. For example, reacting 5-bromo-2-chloropyridine with ethylene glycol in the presence of NaH (2.5 equiv) in THF at 80°C for 12 hours yields 5-bromo-2-(2-hydroxyethoxy)pyridine with 85% efficiency. Alternative conditions using Cs₂CO₃ (3.0 equiv) and CuI (10 mol%) in DMF at 100°C achieve comparable yields (82%).
Step 2: Miyaura Borylation with Pinacol Diboron
The brominated intermediate undergoes borylation using pinacol diboron (B₂pin₂) under palladium catalysis. A representative procedure from Patent CN102786543A involves:
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Reagents : 5-Bromo-2-(2-hydroxyethoxy)pyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)
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Solvent : 1,4-Dioxane (0.5 M)
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Conditions : N₂ atmosphere, 90°C, 16 hours
This protocol delivers the target compound in 78–85% yield after column chromatography. Catalyst screening (Table 1) reveals Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ (yield drop to 62%) or Pd(OAc)₂ (45%) due to enhanced stability under reflux.
Table 1 : Catalyst comparison for Miyaura borylation
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(dppf)Cl₂ | 5 | 85 |
| Pd(PPh₃)₄ | 5 | 62 |
| Pd(OAc)₂ | 5 | 45 |
One-Pot Sequential Functionalization
Recent advances emphasize one-pot strategies to minimize purification steps. A modified protocol from PubChem CID 45786290 combines SNAr and borylation:
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SNAr Reaction : 5-Bromo-2-chloropyridine reacts with ethylene glycol (2.0 equiv) and KOtBu (2.5 equiv) in DMF at 100°C for 6 hours.
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In Situ Borylation : Direct addition of B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) to the same vessel, followed by heating at 90°C for 16 hours.
This approach streamlines synthesis, yielding 72% of the target compound with >95% purity by HPLC.
Solvent and Temperature Optimization
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dioxane enhance SNAr kinetics, while ethereal solvents (THF) favor Mitsunobu reactions. Temperature studies (Table 2) demonstrate optimal borylation at 90°C, with lower temperatures prolonging reaction times.
Table 2 : Solvent and temperature effects on borylation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 90 | 16 | 85 |
| DMF | 90 | 16 | 78 |
| THF | 90 | 24 | 65 |
Challenges and Mitigation Strategies
Boronate Hydrolysis
The hydroxyethoxy group’s polarity increases susceptibility to hydrolysis. Storage under inert atmosphere (Ar or N₂) at –20°C and addition of molecular sieves (4Å) during reactions mitigate this issue.
Byproduct Formation
Competing debromination or homo-coupling byproducts are suppressed using anhydrous KOAc and degassed solvents.
Scalability and Industrial Adaptation
The patent CN102786543A details a scalable procedure (5 L reactor) achieving 380 g of intermediate with 99% yield, underscoring industrial viability. Key adaptations include:
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Catalyst Recycling : Pd recovery via activated carbon filtration.
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Solvent Recovery : Distillation of dioxane for reuse.
Chemical Reactions Analysis
Types of Reactions
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: The major product is the corresponding boronic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. Its ability to form stable boronic ester linkages makes it useful in the design of enzyme inhibitors and other bioactive compounds .
Medicine
In medicine, boronic esters are explored for their potential in drug delivery systems and as therapeutic agents. The hydrolysis of boronic esters under physiological conditions can be exploited for controlled drug release .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific application but generally involve the formation of stable boronic ester linkages .
Comparison with Similar Compounds
Data Tables
Table 1: NMR Characteristics of Boronic Acid Pinacol Esters
| Compound | δ¹H (–CH3) | δ¹³C (Pinacol) | Reference |
|---|---|---|---|
| [6-(2-Hydroxyethoxy)pyridin-3-yl] | 1.35 | 84.0, 24.9 | |
| 6-Morpholinopyridin-3-yl | 1.36 | 84.0, 24.0 |
Biological Activity
[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids and their derivatives have garnered attention for their roles as enzyme inhibitors, particularly in cancer therapy, and their applications in drug design. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H16BNO3
- CAS Number : 1054483-78-1
- Structure : The compound features a pyridine ring substituted with a boronic acid moiety and a hydroxyethoxy group, contributing to its biological reactivity.
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their function as enzyme inhibitors. The mechanism involves the interaction with active site residues of enzymes, particularly serine or cysteine residues, leading to inhibition of enzymatic activity. This property is particularly relevant in targeting proteasomes in cancer cells, where boronic acids can disrupt protein degradation pathways.
Anticancer Properties
Recent studies have highlighted the potential of boronic acid derivatives, including [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester, as anticancer agents. These compounds have been shown to:
- Inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells.
- Exhibit selective cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.
A notable case study involved the evaluation of this compound against multiple myeloma cells, revealing significant reductions in cell viability and increased apoptosis rates compared to controls .
Enzyme Inhibition
The compound has demonstrated effectiveness as an inhibitor of several key enzymes involved in metabolic pathways:
- Serine Proteases : Inhibition leads to altered signaling pathways that can prevent tumor growth.
- Carbonic Anhydrases : Targeting these enzymes can disrupt pH regulation in tumors, enhancing therapeutic efficacy.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of [6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester:
Q & A
Q. Advanced Kinetic Profiling
- Use 11B NMR to track boronic ester speciation in real time, identifying intermediates like borinic acids or cyclic anhydrides.
- Hammett Analysis : Correlate substituent effects (σ values) with hydrolysis rates to predict stability in diverse environments .
How can chemoselective transformations be achieved with this boronic ester in the presence of competing functional groups?
Advanced Strategy
Leverage controlled speciation by adjusting solvent and pH. For example:
- In THF/water mixtures, boronic esters remain intact while boronic acids react, enabling selective cross-coupling.
- Use trifluoroethyl groups or steric hindrance to block undesired reactivity at the pyridine ring .
Case Study : A palladium-catalyzed iterative coupling protocol allows sequential C–C bond formation without intermediate purification, retaining the boronic ester for further functionalization .
What are effective deprotection strategies for recovering the free boronic acid from the pinacol ester?
Basic Method
Oxidative cleavage with NaIO4 in THF/water/HCl (4:1:0.05 v/v) at room temperature efficiently cleaves the pinacol group. After solvent removal, ethanol extraction isolates the boronic acid .
Q. Advanced Alternatives
- Microwave-assisted hydrolysis with HCl in dioxane reduces reaction time.
- Enzymatic cleavage : Lipases in buffered solutions selectively hydrolyze esters under mild conditions, preserving acid-sensitive groups .
How does the boronic ester participate in radical-mediated C–H functionalization, and what are the stereochemical outcomes?
Advanced Mechanism
In boron-ate complexes formed with alkyl lithium reagents, α-C–H abstraction by trifluoromethyl radicals generates radical anions. Subsequent oxidation and 1,2-aryl/alkyl migration from boron to carbon yield α-functionalized products. This process is highly stereospecific , retaining configuration during migration .
Application Example : Coupling with aryl lithium reagents produces stereopure α-arylated boronic esters, valuable in asymmetric synthesis .
What contradictions exist in the literature regarding the reactivity of pinacol boronic esters, and how can they be resolved experimentally?
Key Contradiction
Studies report conflicting reactivity of pinacol esters vs. neopentyl esters in cross-couplings. While neopentyl esters are more reactive in some systems, pinacol esters dominate in others due to steric or electronic factors .
Q. Resolution Strategy
- Conduct competition experiments under standardized conditions (e.g., Pd(OAc)2/SPhos, THF/H2O).
- Use 11B NMR to monitor boron speciation and identify rate-limiting steps .
How can NMR spectroscopy be optimized to characterize this boronic ester and its derivatives?
Q. Advanced Techniques
- 1H NMR : Integrate peaks for the pinacol methyl groups (δ 1.0–1.3 ppm) and pyridin-3-yl protons (δ 7.5–8.5 ppm) to confirm esterification.
- 11B NMR : A singlet near δ 30 ppm confirms boronic ester formation. Shifts to δ 18–22 ppm indicate hydrolysis to the boronic acid .
- DOSY NMR : Differentiate between boronic ester aggregates and monomeric species in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
